![molecular formula C15H22N2O3 B7563538 N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide, also known as HMB, is a chemical compound that has gained significant attention in the field of sports nutrition and exercise physiology. HMB is a metabolite of the amino acid leucine and has been shown to have potential benefits in promoting muscle growth, reducing muscle damage, and improving exercise performance.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide is not fully understood. However, it is believed that this compound works by activating the mTOR signaling pathway, which is involved in regulating muscle protein synthesis. This compound may also have anti-catabolic effects by reducing the breakdown of muscle protein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound supplementation can increase muscle protein synthesis, reduce muscle damage, and improve exercise performance. This compound may also have anti-inflammatory effects and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has several advantages for lab experiments. This compound is a stable compound and can be easily synthesized in the lab. This compound is also relatively inexpensive and can be used in a wide range of studies. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide research. One area of research is the potential use of this compound in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area of research is the use of this compound in combination with other supplements or drugs to enhance its effects on muscle growth and exercise performance. Additionally, further studies are needed to determine the optimal dosage and duration of this compound supplementation for different populations.
Méthodes De Synthèse
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide can be synthesized through a multistep chemical process starting from leucine. The process involves the conversion of leucine to alpha-ketoisocaproic acid, which is then converted to this compound through a series of chemical reactions. The yield of this compound synthesis is typically around 30-40%.
Applications De Recherche Scientifique
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has been extensively studied for its potential benefits in sports nutrition and exercise physiology. Several studies have shown that this compound supplementation can increase muscle mass, reduce muscle damage, and improve exercise performance in both trained and untrained individuals. This compound has also been shown to have potential benefits in reducing muscle wasting and improving recovery in elderly individuals.
Propriétés
IUPAC Name |
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(2-3-13-4-6-14(18)7-5-13)16-15(19)17-8-10-20-11-9-17/h4-7,12,18H,2-3,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGINWUJGCXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

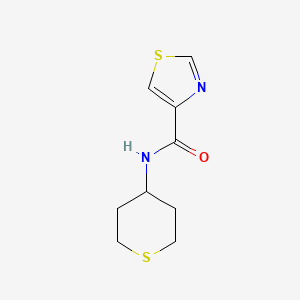
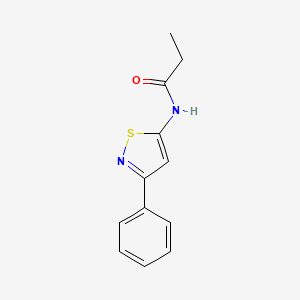
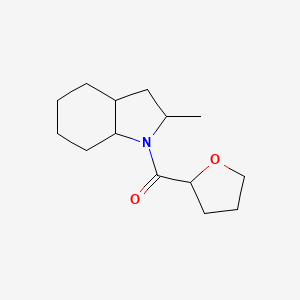
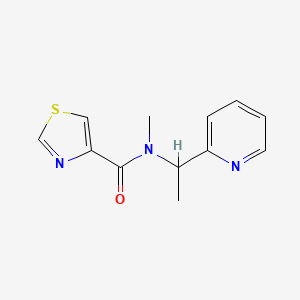
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
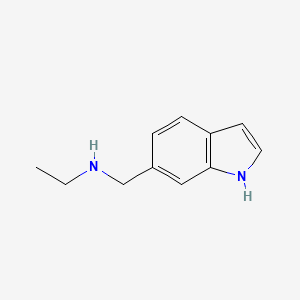
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)

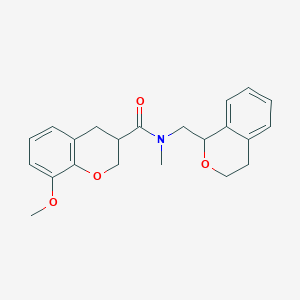
![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)
![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)
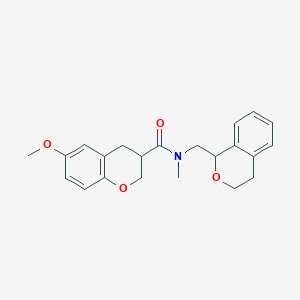

![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)